molecular formula C22H34N2O3S2 B11341973 N-[2-(cyclohexylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-[2-(cyclohexylsulfanyl)ethyl]-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11341973
M. Wt: 438.7 g/mol
InChI Key: WQNIRYHWDVXOBQ-UHFFFAOYSA-N
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Description

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring, a methanesulfonyl group, and a cyclohexylsulfanyl group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions to introduce the methanesulfonyl group.

    Attachment of the Cyclohexylsulfanyl Group: The cyclohexylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable cyclohexylthiol derivative.

    Final Coupling Reaction: The final step involves coupling the intermediate with the appropriate carboxamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes involving sulfonyl and sulfanyl groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group may interact with active sites of enzymes, inhibiting their function. Additionally, the compound may affect signaling pathways by altering the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-2-[3,4-DIMETHOXY(METHYLSULFONYL)ANILINO]ACETAMIDE
  • **N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-N2-(3,4-DIMETHOXYPHENYL)-N2-(METHYLSULFONYL)GLYCINAMIDE

Uniqueness

N-[2-(CYCLOHEXYLSULFANYL)ETHYL]-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both sulfonyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H34N2O3S2

Molecular Weight

438.7 g/mol

IUPAC Name

N-(2-cyclohexylsulfanylethyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C22H34N2O3S2/c1-18-7-9-19(10-8-18)17-29(26,27)24-14-11-20(12-15-24)22(25)23-13-16-28-21-5-3-2-4-6-21/h7-10,20-21H,2-6,11-17H2,1H3,(H,23,25)

InChI Key

WQNIRYHWDVXOBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NCCSC3CCCCC3

Origin of Product

United States

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